L-Phenylalanine, 3-fluoro-4-nitro-

Vue d'ensemble

Description

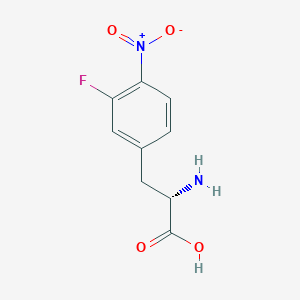

L-Phenylalanine, 3-fluoro-4-nitro- is a derivative of the amino acid L-phenylalanine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, 3-fluoro-4-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzaldehyde using nitric acid and sulfuric acid to introduce the nitro group. This is followed by a series of reactions to convert the aldehyde group to the amino acid structure of L-phenylalanine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Radiofluorination for PET Imaging

The compound’s ¹⁸F-labeled analogs are synthesized for positron emission tomography (PET):

-

Direct Radiofluorination :

| Method | Catalyst | Yield | Enantiomeric Purity |

|---|---|---|---|

| Isotope exchange (¹⁸F) | Rh(PPh₃)₃Cl | 43% | ≥94% ee |

| Microwave-assisted | None | 34% | ≥94% ee |

Enzymatic Resolution for Chiral Separation

Racemic mixtures of fluorinated phenylalanines are resolved using proteases:

-

Enzyme : Bacillus sp. protease selectively hydrolyzes (S)-N-acetyl derivatives .

-

Conditions : pH 8.0, 40°C, 4 days with CoCl₂ as a co-factor .

-

Outcome : (S)-isomer (>99.5% ee) and (R)-isomer (>99.5% ee) are separated .

Halogenation and Nitro-Group Reactivity

The nitro group at position 4 and fluorine at position 3 influence electrophilic substitution patterns:

-

Nitro Reduction : Hydrogenation under Pd/C converts the nitro group to an amine, forming 3-fluoro-4-aminophenylalanine derivatives .

-

Electrophilic Aromatic Substitution : The electron-withdrawing nitro group directs incoming electrophiles to the meta position relative to fluorine .

Photochemical Cyanation

A protecting-group-free approach uses singlet oxygen-driven photooxidation:

Asymmetric Hydrogenation

Ferrocene-based ligands enable stereoselective synthesis:

-

Substrate : α-Amido cinnamic acid derivatives (e.g., 3-bromo-4-fluorobenzaldehyde) .

-

Outcome : Produces (S)-3-fluoro-4-nitrophenylalanine with >99% enantiomeric excess .

Stability and Degradation

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Design and Development

Fluorinated amino acids like L-Phenylalanine, 3-fluoro-4-nitro-, are increasingly utilized in the design of novel pharmaceuticals. The incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. For instance, fluorinated phenylalanines have been explored as potential enzyme inhibitors and therapeutic agents due to their increased metabolic stability and enhanced binding affinity to target proteins .

1.2 Radiopharmaceuticals

The compound has been employed in the synthesis of radiolabeled analogs for positron emission tomography (PET). Specifically, derivatives such as 18F-labeled phenylalanines are used for tumor imaging, allowing for precise localization and characterization of malignant tissues . The radiolabeled forms exhibit high tumor accumulation with minimal uptake in normal tissues, which is crucial for enhancing the accuracy of cancer detection .

Biochemical Research

2.1 Protein Engineering

L-Phenylalanine, 3-fluoro-4-nitro- serves as a valuable building block in peptide synthesis. Its incorporation into peptides can enhance their stability and resistance to proteolytic degradation, which is beneficial for therapeutic proteins and peptide-based vaccines . The "fluoro-stabilization effect" refers to the improved stability observed when natural amino acids are substituted with fluorinated analogs .

2.2 Structure-Activity Relationship Studies

Research has shown that the introduction of fluorine at specific positions on the phenyl ring can modulate the affinity of compounds for various amino acid transporters, such as LAT1 (L-type amino acid transporter 1). This selectivity is crucial for targeted drug delivery across biological barriers, including the blood-brain barrier (BBB) . Studies indicate that modifications to phenylalanine derivatives can lead to compounds with enhanced LAT1 selectivity, thereby improving their efficacy as drug delivery agents .

Analytical Applications

3.1 Chromatographic Techniques

The compound is also utilized in analytical chemistry for the simultaneous determination of phenylalanine and its derivatives using chromatographic methods. Its unique chemical properties allow for effective separation and quantification in complex biological samples .

Case Studies

Mécanisme D'action

The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro- involves its interaction with specific enzymes and receptors in biological systems. The fluorine and nitro substituents can influence the compound’s binding affinity and specificity for its molecular targets. For example, the nitro group can participate in hydrogen bonding, while the fluorine atom can affect the compound’s lipophilicity and metabolic stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine, 3-fluoro-: Similar structure but lacks the nitro group.

L-Phenylalanine, 4-nitro-: Similar structure but lacks the fluorine atom.

L-Phenylalanine, 3,4-difluoro-: Contains two fluorine atoms instead of one fluorine and one nitro group.

Uniqueness

L-Phenylalanine, 3-fluoro-4-nitro- is unique due to the presence of both fluorine and nitro substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry .

Activité Biologique

L-Phenylalanine, 3-fluoro-4-nitro- is a fluorinated amino acid that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its interactions with transport systems, implications for drug development, and relevant case studies.

Structural Characteristics

The compound features a fluorine atom and a nitro group attached to the phenylalanine backbone. The presence of these substituents can significantly influence its biological properties and interactions with various biological systems.

Biological Activity

1. Interaction with Amino Acid Transporters

Research indicates that halogenated phenylalanines, including 3-fluoro-4-nitro-phenylalanine, interact with L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the transport of large neutral amino acids across cellular membranes, particularly in cancer cells and the blood-brain barrier (BBB) .

Table 1: LAT1 Affinity of Phenylalanine Analogues

| Compound | (μM) | LAT1 Selectivity |

|---|---|---|

| L-Phenylalanine | 5.0 | Reference |

| 3-Fluoro-L-phenylalanine | 2.5 | Increased |

| 3-Iodo-L-phenylalanine | 1.8 | Higher |

The introduction of a fluorine atom at the meta position (position 3) enhances the compound's affinity for LAT1 compared to non-halogenated analogs . This selectivity is critical for developing targeted therapies that exploit LAT1 for drug delivery.

2. Role in Drug Development

L-Phenylalanine, 3-fluoro-4-nitro-, serves as a valuable building block in synthesizing novel pharmaceuticals. Its unique properties allow researchers to modify proteins and develop drugs with enhanced efficacy against diseases such as cancer and neurological disorders .

3. Case Studies

Several studies have demonstrated the efficacy of fluorinated phenylalanines in clinical applications:

- PET Imaging : The use of 3-fluoro-L-phenylalanine as a PET imaging probe has shown promising results in visualizing tumors due to its selective uptake by cancer cells via LAT1 . This application highlights its potential in diagnostic imaging.

- Protein Engineering : In biochemical research, this compound has been utilized to study structure-function relationships in proteins, leading to insights that could inform the design of more effective therapeutic agents .

Research Findings

Recent investigations into the pharmacokinetics of L-phenylalanine analogs reveal that modifications at specific positions on the phenyl ring can lead to significant changes in their biological activity. For instance, studies have shown that substitution at position 4 (the para position) can alter substrate specificity and transport efficiency through LAT1 .

Table 2: Kinetic Parameters of Efflux Studies

| Compound | (nmol/min/mg protein) | (μM) |

|---|---|---|

| L-Phenylalanine | 15 | 10 |

| 3-Fluoro-L-phenylalanine | 22 | 7 |

The kinetic parameters indicate that the fluoro-substituted derivative exhibits higher transport rates and lower Michaelis-Menten constants, suggesting improved efficacy as a substrate for LAT1 .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFDTNUXJMFIMQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446547 | |

| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758671-33-9 | |

| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.